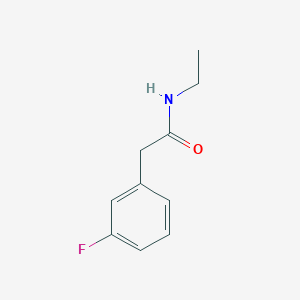

N-ethyl-2-(3-fluorophenyl)acetamide

Description

N-ethyl-2-(3-fluorophenyl)acetamide is an acetamide derivative characterized by an ethyl group attached to the nitrogen atom and a 3-fluorophenyl substituent at the α-carbon of the acetamide backbone.

Properties

IUPAC Name |

N-ethyl-2-(3-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-2-12-10(13)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZMJMPODUEXIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural analogs of N-ethyl-2-(3-fluorophenyl)acetamide vary in substituents on the phenyl ring, nitrogen substituents, and additional functional groups. Below is a detailed comparison based on structural features, physicochemical properties, and biological activities.

Substituent Variations on the Phenyl Ring

Fluorophenyl Derivatives

- N-(3,3-dimethylbutan-2-yl)-2-(2-fluorophenyl)acetamide (): The fluorine atom is at the phenyl ring’s 2-position instead of 3. The bulky 3,3-dimethylbutan-2-yl group on nitrogen may reduce solubility compared to the ethyl group in the original compound. No biological data reported, but steric effects could hinder receptor interactions .

- (E)-N-(2-(3-fluorostyryl)phenyl)acetamide (): Features a styryl group (C=C) conjugated to the phenyl ring, introducing rigidity.

Methoxyphenyl Derivatives

Nitrogen Substituent Variations

2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (Compound 63, ) :

- Replaces the ethyl group with a thiadiazole-sulfanyl group.

- Demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ≈ 12 µM), attributed to the thiadiazole’s ability to disrupt cell cycle progression .

- Higher polarity compared to the ethyl-substituted original compound may improve aqueous solubility.

- N-ethyl-2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (): Dual substitution on nitrogen (ethyl and thiadiazolyl groups) creates steric hindrance. Molecular weight: 353.44 g/mol vs.

Hybrid Structures with Heterocycles

- Chloro and fluoro substituents increase lipophilicity, favoring blood-brain barrier penetration .

Table 1: Key Comparisons of this compound and Analogs

Physicochemical Trends

- Lipophilicity : Ethyl and fluorophenyl groups in the original compound balance lipophilicity, whereas thiadiazole or benzothiazole derivatives (e.g., ) exhibit higher polarity or molecular weight.

- Solubility : Sulfanyl and heterocyclic groups (e.g., thiadiazole in ) may improve water solubility compared to alkyl-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.